4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-13-4-2-1-3-12(13)15-9-14(20-16(19)21-15)10-5-7-11(18)8-6-10/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNUIUASJBVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A mixture of 2-chloroacetophenone (1.0 equiv) and 4-fluorobenzaldehyde (1.2 equiv) in ethanol is stirred with aqueous NaOH (40%, w/v) at 20°C for 1 hour. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | NaOH (40% aqueous) |
| Temperature | 20°C |
| Reaction Time | 1 hour |
| Yield | 75–82% |
Key Spectral Data for Chalcone Intermediate
-
IR (KBr): 1656 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=C aromatic), 1229 cm⁻¹ (C-F stretch).
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¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.65 (d, J = 15.6 Hz, 1H, β-H), 7.45–7.12 (m, 8H, aromatic).
Cyclocondensation to 2-Aminopyrimidine
The chalcone intermediate is cyclized with guanidine hydrochloride in the presence of a base to yield the target pyrimidine.
Conventional Heating Method
A mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol is refluxed for 12–14 hours. The product is isolated by filtration and recrystallized from ethanol-toluene (1:1).
| Parameter | Value |
|---|---|
| Solvent | Ethanol (96%) |
| Base | NaOH |
| Temperature | Reflux (~78°C) |
| Reaction Time | 12–14 hours |
| Yield | 61–77% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. The same reagents are subjected to microwave heating at 300 W for 7–9 minutes, achieving comparable yields (74–81%).
Optimization Insight
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Procedure B (Microwave with Solvent): Higher reproducibility and reduced side products.
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Procedure C (Solvent-Free Microwave): Yields drop slightly (56–68%) due to inhomogeneous mixing.
Structural Characterization of this compound
Spectroscopic Analysis
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IR (KBr): 3434 cm⁻¹ (N-H stretch), 1624 cm⁻¹ (C=N pyrimidine), 1599 cm⁻¹ (C=C aromatic).
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¹H NMR (500 MHz, DMSO-d₆): δ 8.29 (dd, J = 9.0 Hz, 2H, H-2ʹʹ, H-6ʹʹ), 8.20 (d, J = 8.5 Hz, 2H, H-2ʹ, H-6ʹ), 7.74 (s, 1H, H-5 pyrimidine), 6.79 (s, 2H, NH₂).
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¹³C NMR (125 MHz, DMSO-d₆): δ 162.68 (C-2), 158.74 (C-4), 133.38 (C-6), 131.78–121.90 (aromatic carbons).
Mass Spectrometry
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ESI-MS: m/z 344.05 [M+H]⁺, consistent with the molecular formula C₁₆H₁₁ClFN₃.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Heating | 61–77 | 12–14 h | Low equipment requirements | Long reaction time |
| Microwave (Solvent) | 74–81 | 7–9 min | Rapid, high yield | Requires specialized equipment |
| Solvent-Free Microwave | 56–68 | 15–18 min | Eco-friendly | Lower yield |
Microwave-assisted synthesis emerges as the optimal method, balancing efficiency and yield.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of guanidine on the α,β-unsaturated ketone, followed by cyclization and aromatization. Lithium hydroxide or sodium hydroxide deprotonates guanidine, enhancing its nucleophilicity. The electron-withdrawing chloro and fluoro substituents stabilize the intermediate through resonance, facilitating ring closure.
Challenges and Solutions
Chemical Reactions Analysis
Synthetic Formation via Cyclocondensation
The compound is synthesized through cyclocondensation reactions involving α,β-unsaturated ketones (chalcones) and guanidine derivatives. Key methods include:
Procedure
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Reactants : (E)-1-(4-substituted phenyl)-3-arylprop-2-en-1-one (chalcone) + guanidine hydrochloride/nitrate.
-
Conditions :
-
Mechanism : Base-promoted cyclization forms the pyrimidine ring via nucleophilic attack of guanidine’s amino group on the chalcone’s enone system .
Example
For 4-(4-bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine (structurally analogous):
Nucleophilic Substitution at the 2-Amino Group
The primary amine at the pyrimidine’s 2-position participates in nucleophilic reactions:
a. Thioether Formation
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Reactants : 2-Aminopyrimidine + arylthiols (e.g., 4-fluorothiophenol).
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Outcome : Substitution of the amine with arylthio groups to form 4-((4-fluorophenyl)thio)-pyrimidin-2-amines.
-
Example :
b. Acylation/Alkylation
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Reactants : Amine + acyl chlorides/alkyl halides.
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Conditions : Not explicitly reported for this compound, but analogous pyrimidines undergo acylation in DCM with triethylamine .
Electrophilic Aromatic Substitution (EAS)
The halogenated aryl groups influence EAS reactivity:
| Substituent | Position | Directing Effect | Reactivity Notes |
|---|---|---|---|
| 2-Chlorophenyl | C-4 | Ortho/para | Moderately deactivated; nitration/sulfonation requires strong conditions. |
| 4-Fluorophenyl | C-6 | Meta | Highly deactivated; limited EAS reactivity observed. |
Example Reaction
-
Nitration : No direct data for this compound, but similar 6-arylpyrimidines undergo nitration at the chlorophenyl group’s para position under HNO/HSO .
Cross-Coupling Reactions
The chlorophenyl group may engage in metal-catalyzed couplings:
a. Suzuki-Miyaura Coupling
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Reactants : Chlorophenyl moiety + arylboronic acids.
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Outcome : Substitution of chlorine with aryl groups (e.g., biphenyl derivatives) .
Example
Complexation and Biological Interactions
The compound interacts with biological targets via hydrogen bonding and π-π stacking:
a. Kinase Inhibition
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Interaction : Pyrimidine’s amine and halogenated aryl groups form hydrogen bonds with kinase active sites .
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Activity : IC values in nanomolar range for structurally related derivatives .
b. Antibacterial Studies
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Target : Bacterial dihydrofolate reductase (DHFR).
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Mechanism : Competitive inhibition via pyrimidine’s resemblance to dihydrofolate .
Stability and Degradation
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Spectral Data
Key spectral differences arise from substituent electronic environments:
Key observations :
Antimicrobial Activity
- Target compound : Expected activity against Gram-positive bacteria (based on chloro/fluoro substituent trends) .
- Compound 24 : Exhibits MIC values of 8–16 µg/mL against S. aureus and β-hemolytic Streptococcus due to morpholine-enhanced membrane penetration .
- Dichlorophenyl analogue : Higher lipophilicity from chloro groups improves activity against resistant strains .
Anticancer and Radiosensitizing Effects
Biological Activity
4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, also known by its CAS Number 423183-88-4, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure characterized by the presence of both chlorinated and fluorinated phenyl groups, which may contribute to its biological efficacy.
- Molecular Formula : C16H11ClFN3
- Molecular Weight : 299.73 g/mol
- CAS Number : 423183-88-4
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives with electron-withdrawing groups like Cl and F exhibit potent activity against lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines. Specifically, one study reported an IC50 value of 5.9 µM for a related compound, indicating strong antiproliferative activity compared to standard chemotherapeutics like Cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.9 |
| Cisplatin | A549 | 15.37 |
| This compound | SW-480 | 2.3 |
| Cisplatin | SW-480 | 16.1 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. The presence of the chlorinated and fluorinated groups is thought to enhance the binding affinity to specific molecular targets involved in cell cycle regulation, leading to mitotic failure and increased polyploidy in treated cells .
Case Studies
-
In Vivo Studies on Antihyperlipidemic Activity :
A series of studies synthesized novel compounds based on pyrimidine structures, including derivatives of this compound. These compounds were evaluated for their antihyperlipidemic activity in high-fat diet-induced hyperlipidemia models in rats, showing significant reductions in lipid profiles compared to controls . -
Cytotoxicity Evaluation :
A recent study evaluated various pyrimidine derivatives' cytotoxicity against human cancer cell lines, including HeLa and K562. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity while maintaining low toxicity against normal cell lines (HUVEC), suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine?
- Methodological Answer : A common approach involves cyclocondensation of substituted chalcones (e.g., (E)-1-(2-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) with guanidine derivatives under basic conditions. For example, refluxing the chalcone with guanidine nitrate and lithium hydroxide in ethanol/water (50:10 mL) for 4–5 hours yields the pyrimidin-2-amine core. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 2:8) is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry of guanidine (1:1 molar ratio with chalcone) to minimize side products.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for distinct aromatic proton signals (δ 7.30–8.03 ppm for 9H) and NH₂ protons (δ ~5.29 ppm, singlet). Merged signals for H-5 protons may overlap with aromatic peaks .
- ¹³C NMR : Key carbons include C-2 (δ ~163.8 ppm, pyrimidine ring) and ipso carbons (δ 140.6–154.0 ppm) from substituents .
- IR : Confirm NH₂ stretches (~3434 cm⁻¹) and C-Cl/C-F vibrations (650–815 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential inhalation risks.
- Dispose of waste via certified hazardous waste services, as halogenated aromatic amines may exhibit toxicity .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents. For example, in related compounds, phenyl groups attached to C2 and C4 form dihedral angles of ~12–86°, influencing steric and electronic interactions. Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5) stabilize the conformation, while weak C–H⋯π bonds contribute to crystal packing .
- Application : Use Mercury or Olex2 software to analyze bond lengths, angles, and non-covalent interactions for structure-activity relationship (SAR) studies.
Q. How to address contradictory data in spectroscopic characterization (e.g., overlapping NMR signals)?
- Methodological Answer :
- DEPT-135/HSQC : Differentiate overlapping aromatic signals by assigning quaternary carbons via ¹³C NMR and correlating with ¹H signals.
- Variable Temperature NMR : Resolve merged H-5 signals by cooling the sample (e.g., 273 K) to slow molecular motion .
- 2D NOESY : Identify spatial proximity of protons to confirm substituent orientation .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry studies?
- Methodological Answer :
- Substituent Modulation : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding.
- Prodrug Design : Introduce hydrolyzable groups (e.g., morpholine) to improve solubility and bioavailability .
- Docking Studies : Use AutoDock Vina to predict interactions with enzymes (e.g., kinase targets) based on crystallographic data .
Q. How to analyze thermal stability and degradation pathways?
- Methodological Answer :
- TGA/DSC : Determine decomposition onset temperatures (e.g., >200°C) under nitrogen.
- LC-MS : Identify degradation products (e.g., dehalogenated or oxidized derivatives) under accelerated stress conditions (heat, light) .
Contradiction Analysis in Published Data
Q. Discrepancies in reported biological activity: How to validate target specificity?
- Methodological Answer :
- Selectivity Assays : Test against related enzyme isoforms (e.g., CDK2 vs. CDK4) using fluorescence polarization.
- CRISPR Knockout Models : Confirm target dependency in cell lines lacking the putative receptor .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
